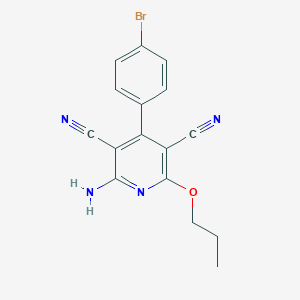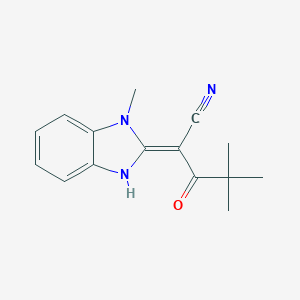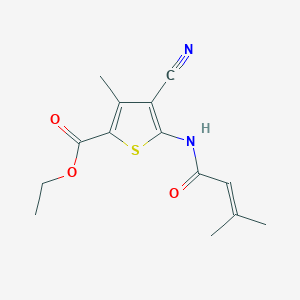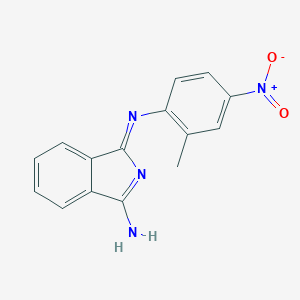![molecular formula C22H27NO5S B255026 Ethyl 5-acetyl-2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B255026.png)
Ethyl 5-acetyl-2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-acetyl-2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has been found to exhibit promising biological activities, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of Ethyl 5-acetyl-2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes and receptors that are involved in various biological processes, including cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models of inflammatory diseases, and inhibit the growth of pathogenic bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 5-acetyl-2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate is its versatility in various lab experiments. It can be used in cell-based assays, animal models, and in vitro studies. However, its synthesis requires expertise in organic chemistry, and it may not be readily available for researchers who do not have access to the necessary resources.
Orientations Futures
There are several future directions for research on Ethyl 5-acetyl-2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate. One potential area of focus is its potential as a drug candidate for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in other areas of research, such as neurodegenerative diseases. Overall, this compound has shown great promise as a valuable tool for researchers in various fields, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of Ethyl 5-acetyl-2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate involves a multi-step process that requires expertise in organic chemistry. The starting materials for the synthesis are commercially available and include 2,5-dimethylphenol, ethyl acetoacetate, and thiophene-2-carboxylic acid. The synthesis involves the formation of several intermediates, which are then converted to the final product through a series of chemical reactions.
Applications De Recherche Scientifique
Ethyl 5-acetyl-2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent anticancer, anti-inflammatory, and antimicrobial activities. Additionally, it has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C22H27NO5S |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
ethyl 5-acetyl-2-[4-(2,5-dimethylphenoxy)butanoylamino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H27NO5S/c1-6-27-22(26)19-15(4)20(16(5)24)29-21(19)23-18(25)8-7-11-28-17-12-13(2)9-10-14(17)3/h9-10,12H,6-8,11H2,1-5H3,(H,23,25) |
Clé InChI |
YNUINBDXVMMNDF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CCCOC2=C(C=CC(=C2)C)C |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CCCOC2=C(C=CC(=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[[(Z)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254948.png)

![1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea](/img/structure/B254950.png)
![N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid](/img/structure/B254953.png)
![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254955.png)

![4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoic acid](/img/structure/B254957.png)


![isopropyl {[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B254961.png)
